molecular formula C19H29N3O3 B2755684 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea CAS No. 1396803-26-1

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea

Cat. No.: B2755684
CAS No.: 1396803-26-1
M. Wt: 347.459
InChI Key: QZHBHASEJNCDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a diisopropylamino group, a but-2-yn-1-yl chain, and a dimethoxyphenyl urea moiety, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of a suitable alkyne precursor with a diisopropylamine under basic conditions to form the but-2-yn-1-yl intermediate.

    Coupling with the dimethoxyphenyl isocyanate: The but-2-yn-1-yl intermediate is then reacted with 3,4-dimethoxyphenyl isocyanate to form the final urea compound. This step typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring or the alkyne chain are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: It is used in biochemical assays to investigate enzyme activity, protein interactions, and cellular pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound’s structure allows it to bind to specific active sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of cellular signaling pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Diethylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea: Similar structure with diethylamino group instead of diisopropylamino.

    1-(4-(Dipropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea: Similar structure with dipropylamino group instead of diisopropylamino.

    1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)thiourea: Similar structure with thiourea moiety instead of urea.

Uniqueness

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the diisopropylamino group enhances its steric hindrance and electronic effects, while the but-2-yn-1-yl chain and dimethoxyphenyl urea moiety contribute to its overall stability and potential biological activity.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[4-[di(propan-2-yl)amino]but-2-ynyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-14(2)22(15(3)4)12-8-7-11-20-19(23)21-16-9-10-17(24-5)18(13-16)25-6/h9-10,13-15H,11-12H2,1-6H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHBHASEJNCDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)NC1=CC(=C(C=C1)OC)OC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.